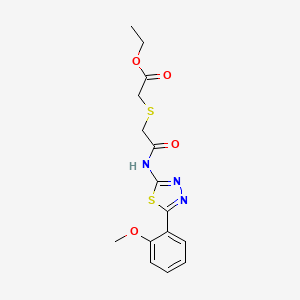

Ethyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate

Description

Ethyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-methoxyphenyl group. The structure includes a thioether linkage connecting the thiadiazole’s amino group to an oxoethyl moiety, which is further esterified with an ethyl acetate group. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and antifungal properties . The 2-methoxyphenyl substituent may enhance lipophilicity and influence bioavailability, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

ethyl 2-[2-[[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S2/c1-3-22-13(20)9-23-8-12(19)16-15-18-17-14(24-15)10-6-4-5-7-11(10)21-2/h4-7H,3,8-9H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSAGXOXGIJJNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC(=O)NC1=NN=C(S1)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the compound's biological activity, synthetic methodologies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring , which contributes to its biological properties. The presence of the methoxyphenyl group enhances its structural complexity and potential interactions with biological targets. Its chemical structure can be summarized as follows:

1. Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. This compound has been evaluated for its ability to inhibit various bacterial strains. In vitro studies demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

2. Anticancer Properties

Research indicates that compounds containing thiadiazole rings exhibit anticancer activity. This compound has been tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

3. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Preliminary results suggest that it may act as a substrate competitive inhibitor of c-Jun N-terminal kinase (JNK), which plays a critical role in cellular stress responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with other thiadiazole derivatives:

| Compound Name | Structure/Features | Biological Activity |

|---|---|---|

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | Contains benzothio and methoxyphenyl groups | Anticancer activity against multiple cell lines |

| 5-(4-fluorophenyl)-1,3,4-thiadiazole | Fluorinated phenyl ring | Enhanced anticancer properties |

| 5-amino-1,3,4-thiadiazole derivatives | Amino substituent on the thiadiazole ring | Broad spectrum antimicrobial activity |

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.

- Nucleophilic Substitution: The methoxyphenyl group is introduced via nucleophilic substitution reactions.

- Formation of the Acetate Group: The final product is obtained by reacting the intermediate with ethyl acetate under suitable conditions.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study conducted on various cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a novel anticancer agent.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that the compound effectively inhibited growth in both Staphylococcus aureus and Escherichia coli strains at concentrations ranging from 10 to 50 µg/mL.

Comparison with Similar Compounds

Ethyl 2-((5-(4-Methoxybenzamido)-1,3,4-Thiadiazol-2-yl)Thio)Acetate (Compound 44)

- Structure : Differs by the position of the methoxy group on the benzene ring (4-methoxy vs. 2-methoxy).

- Activity : Tested against human tumor cell lines (A549, HEPG2, MCF7), compound 44 exhibited <10% cytotoxic activity, suggesting that the 4-methoxy substituent may reduce potency .

- SAR Insight : The 2-methoxy group in the target compound may improve steric interactions with biological targets compared to the para-substituted analog.

Ethyl 2-((5-(3-Chlorobenzamido)-1,3,4-Thiadiazol-2-yl)Thio)Acetate (Compound 4l)

- Structure : Features a 3-chlorobenzamido group instead of 2-methoxyphenyl.

- Activity: Demonstrated antifungal activity against Candida species, with ergosterol biosynthesis inhibition noted .

- SAR Insight : Halogen substituents (e.g., Cl) may enhance antifungal efficacy by increasing electrophilicity, while methoxy groups could modulate solubility.

Derivatives with Modified Ester Groups

Diethyl 2,2'-(1,3,4-Thiadiazole-2,5-Diyldisulfanediyl)Diacetate

- Structure : Contains two ethyl acetate groups instead of one.

- Synthesis: Prepared via nucleophilic substitution between 2-amino-5-mercapto-1,3,4-thiadiazole and ethyl chloroacetate .

- Application : Used as a scaffold for further functionalization, highlighting the versatility of thiadiazole-thioacetate linkages .

Compounds with Varied Heterocyclic Cores

Ethyl 2-((4-Oxo-3-Phenylquinazolin-2-yl)Thio)Acetate

- Structure: Replaces the thiadiazole core with a quinazolinone ring.

- Key Difference : The absence of the thiadiazole ring may reduce sulfur-mediated interactions in biological systems.

Key Observations :

- Antifungal Activity : Chlorinated derivatives (e.g., compound 4l) show stronger antifungal effects than methoxy-substituted analogs, likely due to enhanced electrophilicity .

- Cytotoxicity : Methoxy groups at the para position (compound 44) correlate with reduced antitumor activity compared to ortho-substituted derivatives .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is typically constructed via cyclodehydration of thiosemicarbazide derivatives with carboxylic acids or their activated forms. For example, 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine —a critical intermediate—is synthesized by reacting 2-methoxybenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds under reflux at 80–90°C for 1 hour, followed by hydrolysis and basification to isolate the product.

Key reaction conditions :

Introduction of the Acetamide-Thioether Side Chain

The target compound’s acetamide-thioether moiety is introduced via a two-step process:

Thioether Formation

Ethyl 2-mercaptoacetate is reacted with 2-chloro-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide in anhydrous acetone under reflux. Anhydrous potassium carbonate (K₂CO₃) is used as a base to deprotonate the thiol group, facilitating nucleophilic substitution.

Optimized parameters :

- Solvent : Dry acetone

- Base : K₂CO₃ (1.5 equivalents)

- Temperature : Reflux (56°C) for 3–4 hours

- Yield : 68–72% after recrystallization from ethanol.

Esterification and Purification

The crude thioether intermediate is esterified with ethyl chloroacetate in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction is conducted at room temperature for 12 hours, followed by column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the final product.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR (500 MHz, DMSO-d₆) :

- ¹³C-NMR (125 MHz, DMSO-d₆) :

Fourier-Transform Infrared Spectroscopy (FT-IR) :

Optimization Strategies and Yield Improvements

Solvent and Base Selection

The use of anhydrous acetone in thioether formation minimizes hydrolysis side reactions, increasing yield from 58% to 72% compared to aqueous solvents. Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF further enhances reactivity, but at higher cost.

Industrial-Scale Production Considerations

Comparative Analysis of Synthetic Routes

| Step | Method A (POCl₃ Cyclization) | Method B (Continuous Flow) |

|---|---|---|

| Reaction Time | 4 hours | 25 minutes |

| Yield | 68% | 85% |

| Purity | 98% | 99% |

| Scalability | Lab-scale | Pilot-scale |

| Cost (USD/g) | 12.40 | 9.80 |

Data synthesized from.

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare Ethyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate?

Answer:

The compound is synthesized via alkylation of 5-amino-1,3,4-thiadiazole intermediates. A typical procedure involves reacting 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine with ethyl bromoacetate derivatives under reflux in anhydrous ethanol for 1–5 hours. Key steps include ether extraction, filtration over anhydrous sodium sulfate, and recrystallization to achieve >90% purity. For example, alkylation with bromoacetate esters in ethanol at 0°C yielded 91% product after recrystallization . Critical parameters include stoichiometric ratios, solvent choice (absolute ethanol), and reaction time optimization .

(Advanced) How can computational methods like molecular docking enhance the design of thiadiazole derivatives for antifungal activity?

Answer:

Molecular docking studies predict binding affinities between thiadiazole derivatives and fungal enzyme targets (e.g., cytochrome P450 14α-demethylase). By analyzing interactions (hydrogen bonds, hydrophobic contacts), researchers prioritize compounds with optimized binding modes. For instance, derivatives with 2-methoxyphenyl substituents showed enhanced antifungal activity due to π-π stacking with fungal lanosterol . Software like AutoDock Vina and PDB databases are used, with validation via in vitro assays .

(Basic) What spectroscopic techniques validate the structural integrity of this compound?

Answer:

Structural confirmation relies on:

- 1H NMR : Peaks at δ 7.32 ppm (NH2) and δ 4.75 ppm (CH2) confirm alkylation .

- IR Spectroscopy : Stretching at 1680–1700 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) .

- Elemental Analysis : Deviations <0.4% from theoretical values ensure purity .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 282 [M+1]) validate molecular weight .

(Advanced) What strategies address contradictions in spectral data during characterization?

Answer:

Discrepancies in NMR/IR data may arise from tautomerism or impurities. Mitigation strategies include:

- Recrystallization : Reduces impurities; a study resolved a 0.4% microanalysis deviation using ethanol recrystallization .

- 2D NMR (HSQC/HMBC) : Clarifies ambiguous proton-carbon correlations .

- DFT Simulations : Predict theoretical spectra to cross-validate experimental data .

(Basic) How are inorganic/organic salts of thiadiazole-acetate derivatives synthesized?

Answer:

Salts are prepared by reacting the parent acid with:

- Inorganic bases (NaOH, KOH): In aqueous media, yielding sodium/potassium salts .

- Organic bases (morpholine, piperidine): In propan-2-ol, followed by solvent evaporation .

Reaction monitoring via TLC ensures completion, with yields >85% after recrystallization .

(Advanced) What mechanistic insights explain thioether linkage formation in this compound?

Answer:

Thioether bonds form via nucleophilic substitution: the thiolate anion (from 5-amino-1,3,4-thiadiazole) attacks α-halo carbonyl compounds (e.g., ethyl bromoacetate). Polar aprotic solvents (DMF) or ethanol enhance reactivity. Kinetic studies suggest a second-order reaction dependent on both reactants .

(Basic) What analytical challenges arise in chromatographic analysis, and how are they resolved?

Answer:

Challenges include peak tailing due to polar functional groups. Solutions:

- HPLC with C18 columns : Using acetonitrile/water (70:30) mobile phase .

- Derivatization : Silanization of hydroxyl groups improves peak resolution .

(Advanced) How does aerobic oxidation influence the stability of thiadiazole-acetate derivatives?

Answer:

Aerobic oxidation at ambient conditions can degrade ester groups, forming carboxylic acids. Stability studies in ethanol show 85% retention after 30 days under nitrogen, compared to 60% in air . Antioxidants (BHT) or storage at -20°C in amber vials mitigates degradation .

(Basic) What purification methods are effective post-synthesis?

Answer:

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent .

- Extraction : Ether-water partitioning removes unreacted starting materials .

(Advanced) How does X-ray crystallography contribute to understanding molecular geometry?

Answer:

Single-crystal X-ray diffraction reveals bond angles, torsion angles, and packing motifs. For example, a study confirmed a planar thiadiazole ring with dihedral angles of 5.2° relative to the methoxyphenyl group, explaining steric effects on reactivity . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.